molecular formula C17H21ClN2O2S B2950398 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide CAS No. 954064-32-5

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

Cat. No. B2950398
CAS RN: 954064-32-5
M. Wt: 352.88
InChI Key: HPUXAJVLVHMBLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which includes ‘3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide’, has been described in several studies . The process typically involves the condensation of certain precursors in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of ‘this compound’ is complex, with a formula of C18H23ClN2O3S and an average mass of 382.905 Da .


Chemical Reactions Analysis

While specific chemical reactions involving ‘this compound’ are not detailed in the search results, it’s known that benzenesulfonamide derivatives can participate in a variety of chemical reactions .

Mechanism of Action

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide A inhibits the activity of a specific enzyme by binding to its active site. This enzyme is involved in a variety of cellular processes, and its inhibition can have downstream effects on cellular signaling pathways. The specific mechanism of inhibition has been studied extensively, and it is believed that this compound A forms a covalent bond with a specific amino acid residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of the enzyme targeted by this compound A can have a variety of biochemical and physiological effects. Inhibition of this enzyme has been shown to decrease the proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, inhibition of this enzyme has been linked to improvements in glucose tolerance and insulin sensitivity, suggesting that it may have potential as a treatment for metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide A has several advantages as a tool for scientific research. Its selectivity for a specific enzyme makes it a valuable tool for studying its function, and its potency as an inhibitor allows for the use of lower concentrations in experiments. However, there are also limitations to its use. This compound A is a synthetic compound, and its synthesis can be complex and time-consuming. Additionally, its potency as an inhibitor can make it difficult to use in cell-based assays, as higher concentrations may be toxic to cells.

Future Directions

There are several potential future directions for research involving 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide A. One area of interest is the development of new drugs targeting the enzyme inhibited by this compound A. Additionally, further studies are needed to fully understand the biochemical and physiological effects of inhibiting this enzyme, particularly in the context of metabolic disorders such as diabetes. Finally, there is potential for the development of new synthetic methods for the production of this compound A and related compounds, which could facilitate its use in scientific research.

Synthesis Methods

The synthesis of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide A involves several steps. First, 4-(dimethylamino)phenylpropylamine is reacted with 3-chlorobenzenesulfonyl chloride to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

Scientific Research Applications

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide A has been used in a variety of scientific research applications, including enzyme inhibition studies and drug discovery. It has been shown to be a potent inhibitor of a specific enzyme, and its selectivity for this enzyme makes it a valuable tool for studying its function. Additionally, this compound A has been used as a lead compound in the development of new drugs targeting this enzyme.

properties

IUPAC Name

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-20(2)16-10-8-14(9-11-16)5-4-12-19-23(21,22)17-7-3-6-15(18)13-17/h3,6-11,13,19H,4-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUXAJVLVHMBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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